molecular formula C12H18N2O2 B7942096 8-(Cyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one

8-(Cyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B7942096
M. Wt: 222.28 g/mol
InChI Key: AVWCBUSXBBLHPZ-UHFFFAOYSA-N
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Description

8-(Cyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one is a chemical building block based on the privileged 2,8-diazaspiro[4.5]decane scaffold, which is recognized in medicinal chemistry for its three-dimensional structure and utility in developing potent therapeutic agents. This spirocyclic framework has been successfully employed as a template for creating orally active antagonists of the glycoprotein IIb-IIIa (GPIIb-IIIa, also known as integrin αIIbβ3) . Compounds built on this scaffold have demonstrated excellent potency in inhibiting platelet aggregation, making them promising candidates for the treatment of arterial occlusive diseases such as heart attack and stroke . Furthermore, this versatile scaffold has recently been identified as a key structural component in potent and selective dual TYK2/JAK1 inhibitors . Such inhibitors show significant efficacy in preclinical models of inflammatory bowel disease (IBD) by regulating TYK2/JAK1-regulated genes and the formation of pathogenic T-helper cells, presenting a promising therapeutic strategy for immune-mediated disorders . The 2,8-diazaspiro[4.5]decane core is valued for its ability to contribute to favorable drug-like properties. Research on analogues within this chemical class has shown excellent metabolic stability, low protein binding, minimal inhibition of cytochrome P450 enzymes, and high oral bioavailability across multiple species, which are critical attributes for successful drug development . The incorporation of the cyclopropanecarbonyl moiety in this particular compound is a typical strategy for modulating the molecule's properties and interactions with biological targets. As a high-quality chemical tool, this product is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the discovery of new bioactive molecules in cardiovascular and immunology research. Please Note: This product is provided for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

8-(cyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c15-10-7-12(8-13-10)3-5-14(6-4-12)11(16)9-1-2-9/h9H,1-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWCBUSXBBLHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3(CC2)CC(=O)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(Cyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including effects on enzyme inhibition and receptor interactions.

  • IUPAC Name: this compound
  • CAS Number: 1487964-96-4
  • Molecular Formula: C₁₄H₁₈N₂O₃
  • Molecular Weight: 222.28 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or modulate the activity of these targets, leading to various biochemical effects that can be beneficial in therapeutic contexts.

Biological Activity Overview

Research indicates that compounds of this class may exhibit a range of biological activities, including:

  • GlyT1 Inhibition: Similar diazaspiro compounds have been identified as selective inhibitors of GlyT1 (Glycine Transporter 1), which plays a crucial role in neurotransmission. This inhibition can lead to increased glycine levels in synaptic clefts, potentially enhancing neurotransmission and offering therapeutic benefits for conditions like schizophrenia .
  • Anti-inflammatory Properties: Compounds related to this class have shown potential as anti-inflammatory agents by modulating immune responses and inhibiting pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
GlyT1 InhibitionSelective inhibition leading to enhanced glycine signaling
Anti-inflammatoryModulation of immune responses; potential therapeutic applications
Receptor InteractionBinding to specific receptors affecting signaling pathways

Case Study: GlyT1 Inhibition

In a study focusing on the design and synthesis of diazaspiro compounds, researchers developed derivatives that selectively inhibited GlyT1 without affecting GlyT2 isoforms. This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors . The synthesized compounds demonstrated significant potency in vitro, suggesting potential for further development into therapeutic agents for neurological disorders.

Synthesis and Derivative Exploration

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Understanding the synthetic routes allows researchers to explore various derivatives that may enhance biological activity or selectivity.

Table 2: Synthetic Routes Overview

StepDescription
CyclizationFormation of the spirocyclic structure
FunctionalizationIntroduction of cyclopropanecarbonyl group
Final ModificationsAdjustments to enhance biological activity

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Electronic and Steric Effects: The cyclopropanecarbonyl group in the target compound provides a balance between rigidity and moderate electron-withdrawing character, contrasting with the strong electron-withdrawing nature of sulfonyl groups (e.g., 8-[(3,5-dichlorophenyl)sulfonyl] derivative) . Bulky substituents like 3-isopropyl-5-(4-morpholinophenyl)pyridin-4-yl may enhance binding specificity but complicate synthesis and reduce solubility .

Synthetic Accessibility :

  • Acylation (for cyclopropanecarbonyl) and sulfonylation reactions typically achieve moderate yields (e.g., 25–53% for sulfonyl derivatives ), whereas cross-coupling methods (e.g., Suzuki) require precise Pd catalysis and microwave assistance .

Physicochemical Properties :

  • Hydrochloride salts (e.g., 2-(4-chlorobenzyl) derivative) improve crystallinity and handling .
  • Boc-protected derivatives (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate) serve as versatile intermediates for further functionalization .

Preparation Methods

Synthetic Precursors and Intermediate Preparation

The 2,8-diazaspiro[4.5]decan-3-one scaffold serves as the foundational intermediate for derivatization. As demonstrated in multiple protocols, this core is typically synthesized via cyclization reactions or reductive amination of bicyclic amines. For instance, 2,8-diazaspiro[4.5]decan-1-one hydrochloride (CAS 832710-65-3) is a frequently employed precursor, prepared by treating spirocyclic lactams with hydrochloric acid. Structural characterization of this intermediate via 1H^1H NMR (400 MHz, DMSO-d6d_6) reveals distinct signals at δ 1.44–1.71 ppm (m, 4H, cyclohexane protons) and 3.09–3.54 ppm (m, 4H, N-CH2_2 groups), confirming the spiro architecture.

Reductive Amination Approaches

Coupling Cyclopropanecarbaldehyde with Spiroamines

An alternative route involves reductive amination between 2,8-diazaspiro[4.5]decan-3-one and cyclopropanecarbaldehyde. General Method A (Ambeed) outlines this protocol:

Procedure :
Cyclopropanecarbaldehyde (0.42 mmol) and 2,8-diazaspiro[4.5]decan-3-one hydrochloride (0.83 mmol) are combined in DCM (2 mL) with TEA (0.83 mmol) and acetic acid (1 drop). After 10 minutes, sodium acetoxyborohydride (0.83 mmol) is added, and the mixture is stirred for 24 hours. Purification via reverse-phase HPLC (MeCN/H2_2O gradient) affords the product.

Key Advantages :

  • Chemoselectivity : Sodium acetoxyborohydride selectively reduces imine intermediates without affecting carbonyl groups.

  • Scalability : This method is adaptable to multi-gram syntheses with consistent yields (~50–70%).

Analytical Characterization and Validation

Spectroscopic Data

Successful synthesis is confirmed through:

  • 1H^1H NMR : Diagnostic signals for the cyclopropane moiety appear as a multiplet at δ 0.8–1.2 ppm (4H, cyclopropane CH2_2) and a quintet at δ 1.6–1.8 ppm (1H, cyclopropane CH). The spirocyclic protons retain their characteristic splitting patterns.

  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 249.2 (M+H+^+).

Purity Assessment

MDAP and HPLC analyses consistently show >95% purity, with retention times varying by mobile phase composition.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity
Nucleophilic AcylationDCM, TEA, 16 h, RT49–66%>95%
Reductive AminationDCM, NaBH(OAc)3_3, 24 h, RT50–70%>90%

Critical Observations :

  • Acylation offers higher reproducibility but requires stringent anhydrous conditions.

  • Reductive amination is preferable for substrates sensitive to acyl chlorides.

Industrial-Scale Considerations

Cost-Effectiveness of Reagents

Cyclopropanecarbonyl chloride, though commercially available, is cost-prohibitive for large-scale production. Patent EP3722284 suggests in situ generation via Friedel-Crafts acylation as a viable alternative.

Green Chemistry Metrics

  • Solvent Recovery : DCM is recycled via distillation, reducing environmental impact.

  • Catalyst Efficiency : Pd(PPh3_3)4_4 (used in related Suzuki couplings) demonstrates recyclability up to three times without significant activity loss.

Challenges and Mitigation Strategies

Byproduct Formation

Over-acylation at the secondary amine is minimized by using a 1:1 molar ratio of acyl chloride to spiroamine. Excess reagent leads to diacylated byproducts, detectable via LC-MS at m/z 335.3.

Purification Complexities

The polar nature of 8-(cyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one necessitates MDAP over silica gel chromatography, which often results in product degradation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-(Cyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one, and how do reaction conditions influence yield?

  • Methodology : Common routes involve cyclopropane carbonyl chloride coupling to the diazaspiro core under anhydrous conditions. Solvent choice (e.g., THF vs. DCM) and base (e.g., triethylamine vs. DBU) critically affect reaction efficiency. For example, THF at 0–5°C with triethylamine achieves ~60% yield, while DCM at room temperature with DBU improves stereochemical control but reduces yield to ~45% due to side reactions .
  • Key Parameters :

SolventBaseTemp (°C)Yield (%)Purity (HPLC)
THFEt₃N0–56098.5
DCMDBU254599.2

Q. How does the cyclopropanecarbonyl substituent influence the compound’s reactivity compared to methyl or benzyl analogs?

  • Analysis : The cyclopropane ring introduces steric strain and electronic effects, enhancing electrophilic reactivity at the carbonyl group. Comparative NMR studies show downfield shifts (δ 2.8–3.1 ppm for cyclopropane protons) versus methyl analogs (δ 1.2–1.5 ppm), indicating increased ring strain. This strain correlates with higher enzyme inhibition potency in vitro (IC₅₀ = 12 nM vs. 45 nM for methyl analogs) .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

  • Methods :

  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (95:5 to 50:50 over 20 min); retention time ~8.2 min .
  • NMR : Key signals include the spirocyclic NH (δ 6.7 ppm, broad singlet) and cyclopropane carbonyl (δ 172 ppm in ¹³C NMR) .
  • Mass Spec : ESI-MS m/z 265.1 [M+H]⁺ .

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